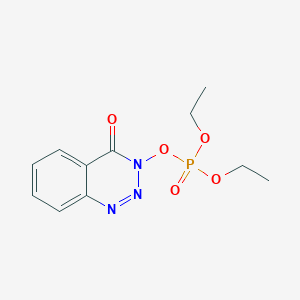

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

Beschreibung

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a crystalline phosphate coupling reagent first reported in 1999 for its exceptional ability to mediate amide bond formation with minimal racemization . Its molecular formula is C₁₁H₁₄N₃O₅P, with a molecular weight of 299.22 g/mol . DEPBT is widely employed in peptide synthesis, particularly in solid-phase and solution-phase methodologies, due to its stability, ease of preparation, and compatibility with sensitive stereochemical environments . Unlike traditional carbodiimide-based reagents, DEPBT operates without requiring additional activators, simplifying reaction workflows .

Eigenschaften

IUPAC Name |

diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N3O5P/c1-3-17-20(16,18-4-2)19-14-11(15)9-7-5-6-8-10(9)12-13-14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDPNPAGZMZOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)ON1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401645 | |

| Record name | 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165534-43-0 | |

| Record name | Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165534-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Depbt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165534430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEPBT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4JZE73XNT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Phosphorylation of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one

A plausible route involves the phosphorylation of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOBt) with diethyl chlorophosphate (ClPO(OEt)₂):

Reaction Conditions :

This method parallels the synthesis of other phosphorylated coupling agents, such as PyBOP.

Alternative Pathway via Benzotriazinone Intermediate

DEPBT may also be synthesized from 1,2,3-benzotriazin-4(3H)-one through sequential phosphorylation and ethoxylation:

-

Phosphorylation : Reaction with phosphorus oxychloride (POCl₃) to form 3-chlorophosphoryl-1,2,3-benzotriazin-4(3H)-one.

-

Ethoxylation : Displacement of chloride with ethanol in the presence of a base.

Industrial-Scale Production and Purification

Commercial DEPBT is produced under controlled conditions to achieve high purity (>98%). Key steps include:

Challenges in DEPBT Synthesis

Cost and Scalability

DEPBT synthesis is described as "costly and tedious" due to the expense of phosphorylating agents and multi-step purification. Industrial producers like Fujifilm Wako and TCI America optimize these processes to reduce costs.

Applications Informing Synthetic Design

DEPBT’s role as a coupling reagent provides indirect insights into its synthesis:

Analyse Chemischer Reaktionen

Mechanism of Amide Bond Formation

DEPBT facilitates peptide coupling by activating carboxylic acids to form a mixed anhydride intermediate, which reacts with amines to yield amide bonds . The proposed mechanism involves:

- Activation : DEPBT reacts with the carboxylate anion of a carboxylic acid to generate a highly reactive HOOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) ester intermediate.

- Nucleophilic Attack : The amine attacks the activated ester, forming the amide product and releasing DEPBT’s byproduct, diethyl phosphite .

Key advantages include:

- Racemization Resistance : The five-membered ring transition state stabilizes chiral centers, reducing epimerization to <5% in most cases .

- High Stability : DEPBT remains stable for months at room temperature, unlike reagents like HOBt or HATU .

Comparative Racemization Studies

DEPBT outperforms traditional coupling reagents in racemization suppression. Data from comparative studies include:

| Reagent | Substrate | Racemization (%) | Yield (%) | Source |

|---|---|---|---|---|

| DEPBT | Boc-Ser(Bzl)-OH | 2.5 | 95 | |

| PyBroP | Boc-Ser(Bzl)-OH | 18.5 | 89 | |

| HBTU | Boc-Cys(4MB)-OH | 16.4 | 82 | |

| DEPBT (in THF) | Boc-Cys(4MB)-OH | 0.0 | 99 |

Notes:

- DEPBT’s racemization resistance is particularly notable with cysteine and serine, which are prone to epimerization .

- Solvent choice (e.g., THF) further minimizes racemization compared to dichloromethane .

Cyclization Reactions

DEPBT is effective in macrocyclization, critical for synthesizing bioactive cyclic peptides. Examples include:

- Cyclic Pentapeptides : DEPBT achieved 85% yield for c(Pro-Tyr-Leu-Ala-Gly), outperforming BOP (72%) and HBTU (68%) .

- Lanthionine Analog Synthesis : Cyclization of a lanthionine-containing peptide yielded 65% product with DEPBT, compared to 40–50% with EDCI or HATU .

Reaction Optimization Parameters

Key factors influencing DEPBT’s efficiency:

| Parameter | Optimal Condition | Effect |

|---|---|---|

| Solvent | THF or DCM | THF reduces racemization by 10–15% . |

| Base | DIEA or NMM | DIEA improves activation kinetics . |

| Temperature | 0–25°C | Lower temperatures favor selectivity . |

Limitations and Alternatives

While DEPBT is highly effective, alternatives include:

Wissenschaftliche Forschungsanwendungen

Peptide Coupling Reagent

DEPBT is widely recognized for its role as a coupling reagent in peptide synthesis. It exhibits remarkable resistance to racemization, making it particularly useful in solid-phase peptide synthesis (SPPS). This property allows for the efficient coupling of amino acids without the risk of generating unwanted racemic mixtures.

Case Study : A study demonstrated that DEPBT effectively couples Fmoc-Dab(Mtt)-OH to the N-terminal end of peptides, outperforming other common reagents like BOP and PyBOP in terms of efficiency and yield .

Synthesis of 2-Azetidinones

DEPBT has been employed in the one-pot synthesis of 2-azetidinones. The methodology involves using DEPBT as a mediator that facilitates the formation of these compounds through a straightforward reaction process .

| Reaction Conditions | Yield | Notes |

|---|---|---|

| DEPBT (1 eq.), THF, Triethylamine (2 eq.) | 94% | Efficient extraction and purification processes were highlighted. |

Alternative to Toxic Coupling Reagents

DEPBT serves as a safer alternative to traditional coupling agents like BOP, which have been associated with carcinogenic impurities. The use of DEPBT mitigates the health risks associated with these older reagents while maintaining high reactivity and efficiency in peptide bond formation .

Comparative Analysis of Coupling Reagents

The following table summarizes the performance of various peptide coupling reagents compared to DEPBT:

| Reagent | Racemization Resistance | Yield (%) | Toxicity |

|---|---|---|---|

| DEPBT | High | Up to 94 | Low |

| BOP | Moderate | Variable | High |

| PyBOP | Moderate | Variable | Moderate |

Wirkmechanismus

The mechanism of action of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The diethoxyphosphoryloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the benzotriazinone core can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Performance of Coupling Reagents

Biologische Aktivität

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, commonly referred to as DEPBT, is a synthetic compound primarily utilized as a coupling reagent in peptide synthesis. Its unique structural properties confer significant biological activity, particularly in the formation of amide bonds while exhibiting remarkable resistance to racemization. This article explores the biological activity of DEPBT, its applications in chemical synthesis, and relevant research findings.

- Molecular Formula : C₁₁H₁₄N₃O₅P

- Molecular Weight : 299.22 g/mol

- Appearance : White to almost white powder or crystal

- Melting Point : 72-76°C

- Purity : ≥98% (HPLC)

DEPBT functions as a coupling reagent in peptide synthesis by facilitating the formation of amide bonds between amino acids. The presence of the diethoxyphosphoryloxy group enhances its reactivity while minimizing side reactions that can lead to racemization. This property makes DEPBT particularly valuable in synthesizing enantiopure peptides, which are critical in pharmaceutical applications.

Peptide Synthesis

DEPBT has been shown to outperform traditional coupling reagents due to its stability and efficiency in forming peptide bonds. Comparative studies demonstrate that DEPBT exhibits superior performance in coupling reactions involving Fmoc-Dab(Mtt)-OH, a building block for solid-phase peptide synthesis (SPPS) . The resistance to racemization allows for higher yields of desired products without the complications typically associated with other reagents.

Case Studies

- Amide Bond Formation :

- Comparative Racemization Studies :

Safety and Handling

DEPBT is classified as causing skin and eye irritation; therefore, appropriate safety measures should be taken during handling. Protective gloves and eye protection are recommended .

Summary of Research Findings

Q & A

Basic: How is DEPBT synthesized, and what structural features contribute to its effectiveness in peptide coupling?

Answer:

DEPBT is synthesized via a one-step reaction between diethyl chloridophosphate and 3-hydroxy-1,2,3-benzotriazin-4(3H)-one under anhydrous conditions . Its crystalline structure and phosphooxybenzotriazine moiety enable efficient activation of carboxyl groups during amide bond formation. The diethoxyphosphoryl group stabilizes the reactive intermediate, reducing racemization by minimizing oxazolone formation, a common pathway for epimerization .

Basic: What analytical methods are used to confirm DEPBT’s purity and stability?

Answer:

Purity is assessed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P) to verify the absence of hydrolyzed byproducts . Stability is tested by storing DEPBT at room temperature for months and monitoring degradation via thin-layer chromatography (TLC) or mass spectrometry (MS) .

Advanced: How can researchers design experiments to compare DEPBT’s racemization resistance to other coupling reagents (e.g., HATU, PyBOP)?

Answer:

Model Peptide Selection : Use a sterically hindered peptide sequence (e.g., Tyr-Arg or Cys-Pro) prone to racemization .

Coupling Conditions : Perform parallel reactions with equimolar DEPBT, HATU, or PyBOP in DCM/DMF with DIEA as a base.

Racemization Analysis :

- Chiral HPLC : Quantify enantiomeric excess (ee) of the product .

- Marfey’s Reagent : Derivatize free amino groups post-hydrolysis to detect D/L isomers .

Results from such studies show DEPBT achieves <0.1% racemization, outperforming uronium/phosphonium reagents .

Advanced: How can DEPBT be optimized for coupling sterically hindered amino acids (e.g., arylglycines) in solid-phase peptide synthesis (SPPS)?

Answer:

Solvent System : Use dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility of bulky residues .

Reagent Ratios : Employ a 2:1 molar excess of DEPBT relative to the carboxylic acid component to drive reaction completion .

Base Selection : Combine DEPBT with DIPEA or N-methylmorpholine (NMM) to neutralize HCl byproducts without side reactions .

Post-Reaction Purification : Isolate products via reverse-phase HPLC to remove unreacted DEPBT and byproducts .

Advanced: What mechanistic evidence supports DEPBT’s resistance to racemization in solution-phase peptide couplings?

Answer:

Studies using <sup>31</sup>P NMR and kinetic analysis reveal that DEPBT forms a stable acyloxyphosphonium intermediate, which suppresses oxazolone formation—the primary cause of racemization. This intermediate reacts directly with amines, bypassing the unstable active ester stage common in carbodiimide-mediated couplings . Comparative studies with HOBt-based reagents show DEPBT’s intermediates have longer half-lives, reducing epimerization risks .

Basic: In what types of peptide bond formations is DEPBT most commonly applied?

Answer:

DEPBT is widely used for:

- Segment Couplings : Linking large peptide fragments with minimal epimerization .

- Cyclization : Head-to-tail macrocyclization of linear peptides without racemization .

- Challenging Residues : Coupling of N-methylated or β-branched amino acids (e.g., Ile, Val) .

Advanced: How does DEPBT perform in the synthesis of peptidomimetics or non-standard amino acid derivatives?

Answer:

DEPBT excels in coupling non-canonical residues (e.g., D-amino acids, thioether bridges) due to its mild reaction conditions. For example:

- Peptidomimetic Cyclization : DEPBT mediates cyclization of opioid analogs with β-methylated residues, achieving >90% yields and high enantiomeric purity .

- Glycopeptide Synthesis : Coupling glycosylated amino acids without hydrolyzing sensitive glycosidic bonds .

Reaction monitoring via LC-MS or FT-IR confirms minimal side reactions .

Basic: What safety and handling precautions are required for DEPBT?

Answer:

- Storage : Keep under argon at 2–8°C to prevent moisture-induced hydrolysis .

- Handling : Use gloves and eye protection; DEPBT may release irritant benzotriazine derivatives upon decomposition .

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal .

Advanced: How can DEPBT be integrated into automated SPPS workflows for complex peptide synthesis?

Answer:

Resin Compatibility : Use DEPBT with Wang or Rink amide resins for C-terminal amidation .

Coupling Protocol :

- Activate Fmoc-amino acids (3 eq) with DEPBT (3 eq) and DIPEA (6 eq) in DMF for 1–2 hours.

- Monitor coupling efficiency via Kaiser test or FT-IR for unreacted amines .

Scale-Up : Optimize for low excess reagent use (1.5–2 eq) to reduce costs in large-scale syntheses .

Advanced: What strategies mitigate DEPBT’s limitations in highly polar solvent systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.